molecular formula C11H7ClF6O B14061214 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14061214
M. Wt: 304.61 g/mol
InChI Key: QKSAMPMQTFVDOC-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety. The trifluoromethyl groups are known for their unique properties, such as high electronegativity and lipophilicity, which make this compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,5-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one can be compared with other compounds containing trifluoromethyl groups, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.

    Trifluoromethylbenzene: A simpler compound used as a precursor in various chemical syntheses.

    Trifluoromethylphenylacetic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O/c12-5-8(19)4-6-3-7(10(13,14)15)1-2-9(6)11(16,17)18/h1-3H,4-5H2

InChI Key

QKSAMPMQTFVDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)CCl)C(F)(F)F

Origin of Product

United States

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